- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199

Cas no 98-03-3 (Thiophene-2-carbaldehyde)

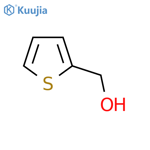

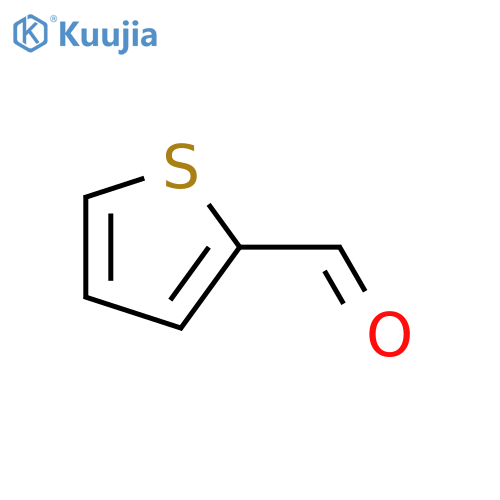

O Thiophene-2-carbaldehyde é um composto orgânico heterocíclico que apresenta um anel de tiofeno substituído por um grupo aldeído na posição 2. Sua estrutura química confere propriedades úteis em síntese orgânica, atuando como intermediário versátil para a produção de fármacos, agroquímicos e materiais funcionais. Sua reatividade eletrofílica no grupo carbonila permite reações de condensação e formação de ligações C-C, enquanto o anel de tiofeno contribui para estabilidade e propriedades eletrônicas distintas. O composto é particularmente valorizado em química medicinal devido ao seu potencial como precursor de moléculas bioativas. Apresenta-se como um líquido amarelado a temperatura ambiente, com solubilidade moderada em solventes orgânicos comuns.

Thiophene-2-carbaldehyde structure

Nome do Produto:Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- Thiophene-2-aldehyde

- 2-Thiophenecarboxaldehyde,Thenaldehyde

- 2-Thiophenecarboxald

- 2-Thiophenecarboxaldehyde (stabilized with HQ)

- 2-Formylthiophene, 2-Thenaldehyde

- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS

- Thiophene-2-carboxaldehyde

- 2-Thenaldehyde

- 2-Thiophene Carboxaldehyde

- thiophene-2-carbaldehyde

- 2-Formylthiophene

- 2-Thiophenecarboxaldehyde

- 2-Thiophenealdehyde

- 2-Thienylaldehyde

- 2-Thiophenecarbaldehyde

- 2-Thienylcarboxaldehyde

- 2-Thienaldehyde

- formylthiophene

- alpha-Formylthiophene

- 2-Thiophenaldehyde

- Thenaldehyde

- alpha-Thiophenecarboxaldehyde

- .alpha.-Formylthiophene

- 2-thiophencarboxaldehyde

- 2-thienal

- thiophenecarboxaldehyde

- thiophen-2-carbaldehyde

- 2-thiophene car

- 2-Formylthiofuran

- 2-Thienylcarbaldehyde

- 2-Thiofurancarboxaldehyde

- NSC 2162

- Thiofurfural

- Thiophene-o-carboxaldehyde

- α-Formylthiophene

- α-Thiophenaldehyde

- α-Thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde,99%

- Thiophene-2-carbaldehyde

-

- MDL: MFCD00005429

- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

- Chave InChI: CNUDBTRUORMMPA-UHFFFAOYSA-N

- SMILES: O=CC1=CC=CS1

- BRN: 105819

Propriedades Computadas

- Massa Exacta: 111.998286g/mol

- Carga de Superfície: 0

- XLogP3: 1

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 111.998286g/mol

- Massa monoisotópica: 111.998286g/mol

- Superfície polar topológica: 45.3Ų

- Contagem de Átomos Pesados: 7

- Complexidade: 72.5

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Superfície polar topológica: 17.1

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Pale yellow liquid

- Densidade: 1.2 g/mL at 25 °C(lit.)

- Ponto de Fusão: <10°C

- Ponto de ebulição: 198 °C(lit.)

75-77 °C/11 mmHg(lit.) - Ponto de Flash: Fahrenheit: 170.6 ° f

Celsius: 77 ° c - Índice de Refracção: n20/D 1.591(lit.)

- Coeficiente de partição da água: Insoluble

- PSA: 45.31000

- LogP: 1.56060

- Solubilidade: Soluble in ethanol, benzene, ether, slightly soluble in water

- FEMA: 2493

- Sensibilidade: Air Sensitive

Thiophene-2-carbaldehyde Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:UN 2810

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38

- Instrução de Segurança: S36/37/39-S37-S24

- CÓDIGOS DA MARCA F FLUKA:9

- RTECS:XM8135000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:0-10°C

- Frases de Risco:R22; R43

- TSCA:Yes

Thiophene-2-carbaldehyde Dados aduaneiros

- CÓDIGO SH:29349990

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-2-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |

Thiophene-2-carbaldehyde |

98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |

¥380.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |

2-Thiophenecarboxaldehyde (stabilized with HQ) |

98-03-3 | >98.0%(GC) | 500ml |

¥1140.00 | 2024-04-15 | |

| TRC | T368100-100g |

2-Thiophenecarboxaldehyde |

98-03-3 | 100g |

$ 103.00 | 2023-09-05 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 100g |

¥78 | 2023-09-15 | |

| Oakwood | 003419-1g |

2-Thiophenecarboxaldehyde |

98-03-3 | 98% | 1g |

$9.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |

Thiophene-2-carboxaldehyde, 98+% |

98-03-3 | 98+% | 1000g |

¥5097.00 | 2023-02-15 | |

| Life Chemicals | F2190-0580-0.25g |

thiophene-2-carbaldehyde |

98-03-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Apollo Scientific | OR5053-250g |

Thiophene-2-carboxaldehyde |

98-03-3 | 95% | 250g |

£30.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 1000g |

524.00 | 2021-07-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |

Thiophene-2-carbaldehyde |

98-03-3 | 98% (stabilized with HQ) | 500g |

¥142.0 | 2024-04-17 |

Thiophene-2-carbaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C

Referência

- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt

Referência

- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Condições de reacção

1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

Referência

- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

Referência

- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

Referência

- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

Referência

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Condições de reacção

1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C

Referência

- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C

Referência

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

Referência

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C

Referência

- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C

Referência

- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C

Referência

- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

Referência

- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Condições de reacção

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C

Referência

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ; 12 h, 110 °C

Referência

- Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst, Catalysis Communications (2019, 2019, , 58-63

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran

Referência

- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Condições de reacção

1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C

Referência

- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Synthetic Routes 22

Condições de reacção

1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C

Referência

- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Condições de reacção

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt

Referência

- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Condições de reacção

1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C

Referência

- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Condições de reacção

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt

Referência

- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Condições de reacção

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C

Referência

- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Synthetic Routes 28

Condições de reacção

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt

Referência

- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Condições de reacção

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt

Referência

- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Condições de reacção

1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

Referência

- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K

Referência

- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C

Referência

- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Condições de reacção

1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt

Referência

- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Condições de reacção

1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C

Referência

- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Synthetic Routes 36

Condições de reacção

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt

Referência

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

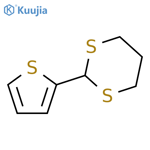

- Thiophen-2-ylmethanol

- 1,3-Dithiane, 2-(2-thienyl)-

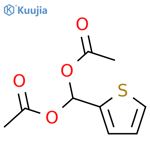

- (acetyloxy)(thiophen-2-yl)methyl acetate

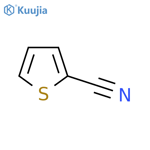

- Thiophene-2-carbonitrile

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Fornecedores

atkchemica

Membro Ouro

(CAS:98-03-3)Thiophene-2-carbaldehyde

Número da Ordem:CL17720

Estado das existências:in Stock

Quantidade:1g/5g/10g/100g

Pureza:95%+

Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:40

Preço ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Número da Ordem:2307003

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:04

Preço ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:98-03-3)2-Thenaldehyde

Número da Ordem:27245320

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02

Preço ($):discuss personally

Thiophene-2-carbaldehyde Literatura Relacionada

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

3. Book reviews

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

98-03-3 (Thiophene-2-carbaldehyde) Produtos relacionados

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 498-62-4(Thiophene-3-carbaldehyde)

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 58-71-9(Cephalothin sodium)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

- 132-65-0(Dibenzothiophene)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:98-03-3)Thiophene-2-carbaldehyde

Pureza:99%

Quantidade:1kg

Preço ($):209.0